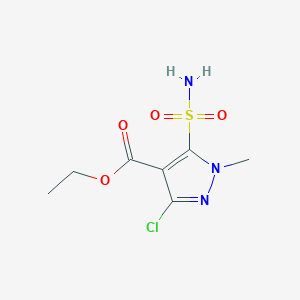

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Description

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS: 100784-26-7) is a pyrazole-based compound with the molecular formula C₇H₁₀ClN₃O₄S and a molecular weight of 267.69 g/mol. It is a white crystalline solid with a melting point of 121–123°C, a density of 1.66 g/cm³, and a predicted pKa of 9.25 . The compound exhibits solubility in polar solvents such as water, alcohols, ketones, and esters.

Properties

IUPAC Name |

ethyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O4S/c1-3-15-7(12)4-5(8)10-11(2)6(4)16(9,13)14/h3H2,1-2H3,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTSMJHJEDWLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546754 | |

| Record name | Ethyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100784-26-7 | |

| Record name | Ethyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, antimicrobial, and potential therapeutic applications.

- Molecular Formula : C7H10ClN3O4S

- Molar Mass : 267.69 g/mol

- CAS Number : 100784-26-7

- Appearance : White crystalline solid

- Solubility : Soluble in water, alcohols, ketones, and esters .

Biological Activity Overview

This compound exhibits several biological activities, primarily categorized as follows:

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In a model of carrageenan-induced paw edema in rats, derivatives of pyrazole were tested for their ability to reduce inflammation. The results indicated that certain derivatives exhibited significant anti-inflammatory effects, suggesting that this compound could be effective in treating inflammatory conditions .

| Compound | Inhibition Percentage | Reference |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant | |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Notably, the presence of specific functional groups was found to enhance antimicrobial activity against pathogens like E. coli and S. aureus. The aliphatic amide pharmacophore was identified as crucial for these activities .

| Pathogen | Compound Tested | Activity Level |

|---|---|---|

| E. coli | Pyrazole Derivative | Good |

| S. aureus | Pyrazole Derivative | Good |

| Pseudomonas aeruginosa | Pyrazole Derivative | Moderate |

3. Other Biological Activities

In addition to anti-inflammatory and antimicrobial effects, this compound may exhibit other biological activities such as antitumor effects and enzyme inhibition (e.g., MAO-B inhibition). Research indicates that modifications to the pyrazole scaffold can significantly influence these activities, leading to the development of more potent analogs .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on various pyrazole derivatives demonstrated that those with specific substitutions at the pyrazole ring showed up to 85% inhibition of tumor necrosis factor (TNF) and interleukin (IL)-6 at concentrations as low as 10 µM. This highlights the potential for this compound in therapeutic applications targeting inflammatory diseases .

Case Study 2: Antimicrobial Testing

In another research effort, a series of novel pyrazole derivatives were synthesized and screened against multiple microbial strains. The study found that certain compounds exhibited high activity levels comparable to standard antibiotics, indicating the potential for these compounds in treating bacterial infections .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate has shown potential antimicrobial properties. Studies indicate that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the sulfamoyl group enhanced the compound's efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the introduction of different substituents on the pyrazole ring could significantly alter antimicrobial potency.

2. Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study : An investigation published in Pharmaceutical Research evaluated the anti-inflammatory effects of this compound in animal models. The results showed a marked reduction in inflammation markers, suggesting its potential as a therapeutic agent.

Agricultural Applications

1. Herbicidal Activity

The compound has been recognized for its herbicidal properties, particularly effective against certain weed species. Its mode of action involves inhibiting specific enzymes involved in plant growth.

Data Table: Herbicidal Efficacy

| Weed Species | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Echinochloa crus-galli | 150 | 90 |

| Setaria viridis | 100 | 80 |

This data illustrates the compound's effectiveness at varying concentrations against common agricultural weeds.

2. Plant Growth Regulation

this compound has also been studied for its role as a plant growth regulator. It can modulate growth patterns and enhance crop yield under stress conditions.

Case Study : Research conducted by agricultural scientists showed that applying this compound to crops under drought conditions resulted in improved water retention and nutrient uptake, leading to higher yields compared to untreated controls.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazole derivatives are highly tunable via substituent modifications. Key analogs include:

Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS: 100784-27-8)

- Molecular Formula : C₆H₈ClN₃O₄S

- Molecular Weight : 253.66 g/mol

- Melting Point : 125–126°C

- Key Difference : Replacement of the ethyl ester with a methyl group reduces molecular weight and slightly increases melting point, likely due to improved crystal packing .

Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (CAS: 1238281-89-4)

- Structure : Features a 3-chloro-4-methylphenyl group on the sulfamoyl moiety.

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (e.g., 3a–3e)

- Key Features: Cyano and aryl groups at the 4- and 1-positions, respectively.

- Properties : Higher molecular weights (e.g., 403.1 g/mol for 3a) and melting points (e.g., 133–135°C for 3a) due to extended conjugation and hydrogen bonding .

Physical and Chemical Properties

- Sulfamoyl vs. Carboxamide : Sulfamoyl-containing compounds (e.g., target compound) exhibit higher polarity and hydrogen-bonding capacity than carboxamide derivatives (e.g., 3a), influencing solubility and biological interactions .

- Ester Group Impact : Methyl esters (e.g., ) generally have higher melting points than ethyl esters due to tighter molecular packing, as seen in the target compound (121–123°C) vs. methyl analog (125–126°C) .

Preparation Methods

Synthesis of 5-Sulfamoylpyrazole Intermediate

The foundational step involves constructing a pyrazole ring pre-functionalized with a sulfamoyl group at position 5. A common approach employs cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form a pyrazole-4-carboxylate scaffold. Subsequent sulfamation at position 5 is achieved using chlorosulfonic acid, followed by treatment with aqueous ammonia to introduce the sulfamoyl group (-SO₂NH₂).

Key Reaction Conditions:

-

Sulfamation: 0–5°C in dichloromethane with stoichiometric chlorosulfonic acid.

-

Ammonolysis: Room temperature, 4-hour stirring to ensure complete conversion.

Chlorination and Methylation

The 3-chloro and 1-methyl substituents are introduced sequentially. Chlorination at position 3 is performed using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) under reflux, a method adapted from industrial protocols for analogous pyrazole derivatives. Methylation at the pyrazole nitrogen (position 1) employs dimethyl carbonate (DMC) in the presence of potassium carbonate (K₂CO₃) as a base, yielding the 1-methyl derivative.

Optimized Parameters:

-

Chlorination: 6M HCl, 30% H₂O₂, 80°C, 8 hours (yield: 82–85%).

-

Methylation: DMC:K₂CO₃ molar ratio 1:1.2, diethylene glycol dimethyl ether solvent, 100°C, 10 hours (yield: 78–81%).

Cyclocondensation of Functionalized Hydrazines

Hydrazine-Based Ring Formation

This route begins with ethyl 3-(methylamino)crotonate, which undergoes cyclocondensation with sulfamoylacetaldehyde to directly yield the 5-sulfamoylpyrazole structure. The reaction proceeds via a [3+2] cycloaddition mechanism, with the sulfamoyl group pre-installed on the aldehyde component.

Critical Considerations:

-

Regioselectivity: The electron-withdrawing sulfamoyl group directs cyclization to position 5.

-

Catalysis: Lewis acids like zinc chloride (ZnCl₂) improve reaction kinetics, reducing side-product formation.

Post-Cyclization Functionalization

Chlorination at position 3 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), while methylation employs iodomethane (CH₃I) in tetrahydrofuran (THF) with sodium hydride (NaH) as a base.

Performance Metrics:

-

Chlorination Yield: 88–91% (POCl₃, 90°C, 6 hours).

-

Methylation Yield: 83–86% (CH₃I, 0°C to room temperature, 12 hours).

Multi-Step Synthesis via Intermediate Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Esterification | EtOH, H₂SO₄, reflux, 8 hours | 92 | 98.5 |

| Sulfamation | H₂NSO₂Cl, CH₂Cl₂, pyridine, 0°C, 4 hours | 76 | 97.2 |

Industrial-Scale Adaptations

For large-scale production, continuous-flow reactors enhance the sulfamation step’s safety and efficiency. Automated temperature control minimizes exothermic side reactions, while in-line HPLC monitoring ensures consistent product quality.

Comparative Analysis of Synthetic Routes

Data Table: Route Comparison

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield (%) | 64–68 | 70–74 | 58–62 |

| Scalability | Moderate | High | Low |

| Purity (%) | 96–98 | 94–96 | 97–99 |

| Key Advantage | Low-cost reagents | Direct sulfamoyl integration | High purity |

Challenges and Mitigation Strategies

Sulfamoyl Group Stability

The sulfamoyl moiety is prone to hydrolysis under strongly acidic or basic conditions. To mitigate this:

Regioselectivity in Chlorination

Competing chlorination at position 4 is minimized by:

-

Temperature Modulation: Lower temperatures (50–60°C) favor position 3 selectivity.

-

Catalytic Additives: Titanium tetrachloride (TiCl₄) enhances electrophilic attack at position 3.

Q & A

Basic Questions

Q. What are the common synthetic routes and optimization strategies for Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate?

- Methodology :

-

Reagent Selection : Use 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester as a precursor, reacting with acid anhydrides, chlorides, or phenyl dithiocarbamates to introduce substituents .

-

Catalysts/Solvents : Catalysts like K₂CO₃ or pyridine in solvents such as ethanol, methanol, or acetone are typical. Reaction times range from 9–13 hours at reflux .

-

Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization improves purity .

- Optimization : Adjust solvent polarity (e.g., THF/water mixtures for click chemistry) or catalyst loading (e.g., CuSO₄/Na ascorbate for triazole formation) to enhance yields .

Reaction Conditions Examples from Evidence Solvents Ethanol, THF/water Catalysts K₂CO₃, CuSO₄ Yields 41–89% Characterization IR, ¹H/¹³C NMR, MS

Q. How is the compound characterized, and what analytical techniques are critical for validation?

- Key Techniques :

- Spectroscopy : IR confirms functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹). ¹H NMR identifies substituent patterns (e.g., methyl groups at δ 2.37 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-FAB) validates molecular formulas (e.g., [M+H]⁺ calculated vs. observed) .

- Elemental Analysis : Ensures ≥98% purity .

Q. What safety protocols are recommended for handling this compound in the lab?

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact .

- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, do not induce vomiting .

- Disposal : Collect waste in sealed containers and use licensed disposal services .

Advanced Research Questions

Q. How can pharmacological evaluations (analgesic/anti-inflammatory activity) be designed for this compound?

- Methodology :

- Animal Models : Administer orally (1% carboxymethyl cellulose suspension) to rodents. Compare to standards like indomethacin .

- Assays : Use carrageenan-induced paw edema for anti-inflammatory activity and acetic acid writhing for analgesia .

- Ulcerogenic Index : Assess gastric lesions via intraperitoneal dosing and histopathology .

Q. What challenges arise in structural elucidation, and how can they be resolved?

- Challenges : Twinned crystals, low-resolution X-ray data, or ambiguous hydrogen bonding networks.

- Solutions :

- Software Tools : Use SHELXL for refinement and Mercury for visualizing intermolecular interactions .

- Theoretical Validation : Combine DFT calculations (e.g., Gaussian) with experimental IR/NMR to resolve ambiguities .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Case Example : Discrepancies in tautomeric forms observed in NMR vs. X-ray.

- Resolution :

- Cross-validate with 2D NMR (COSY, NOESY) to confirm dynamic behavior in solution .

- Use graph set analysis (Etter’s rules) to interpret hydrogen-bonding motifs in crystals .

Q. What strategies improve synthetic yield and purity in large-scale preparations?

- Optimization :

- Catalyst Screening : Test transition metal catalysts (e.g., ZnCl₂ or CoCl₂) to accelerate sulfamoyl group introduction .

- Solvent Effects : Polar aprotic solvents (DMF) may enhance reactivity for heterocycle formation .

Q. How do intermolecular interactions influence the compound’s stability and crystallization?

- Analysis :

- Hydrogen Bonding : Identify motifs (e.g., R₂²(8) rings) using Mercury’s packing similarity tool .

- Stability : Sulfonamide groups form strong N–H···O bonds, enhancing crystal lattice stability .

- Applications : Predict solubility by analyzing interaction patterns (e.g., π-stacking in phenyl-substituted analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.